molecular formula C12H16O B15280398 (S)-1-Phenylhex-5-en-3-ol

(S)-1-Phenylhex-5-en-3-ol

Katalognummer: B15280398
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: AYQFIGASVMPYQZ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Phenylhex-5-en-3-ol is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is notable for its chirality, with the (S)-enantiomer being of particular interest due to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylhex-5-en-3-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often employs reagents such as borane or lithium aluminum hydride in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Phenylhex-5-en-3-ol undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Phenylhexenone, phenylhexanoic acid

    Reduction: Phenylhexanol, hexane derivatives

    Substitution: Halogenated phenylhexenols, nitrophenylhexenols

Wissenschaftliche Forschungsanwendungen

(S)-1-Phenylhex-5-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of (S)-1-Phenylhex-5-en-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial effects could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

    ®-1-Phenylhex-5-en-3-ol: The enantiomer of (S)-1-Phenylhex-5-en-3-ol, with different biological activity and properties.

    Phenylhexane: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    Phenylhexanol: Similar structure but lacks the double bond, affecting its chemical and biological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other structurally similar compounds.

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

(3S)-1-phenylhex-5-en-3-ol

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1

InChI-Schlüssel

AYQFIGASVMPYQZ-GFCCVEGCSA-N

Isomerische SMILES

C=CC[C@H](CCC1=CC=CC=C1)O

Kanonische SMILES

C=CCC(CCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.